molecular formula C4H6ClF3 B1361108 4-Chloro-1,1,1-trifluorobutane CAS No. 406-85-9

4-Chloro-1,1,1-trifluorobutane

Cat. No. B1361108
CAS RN: 406-85-9
M. Wt: 146.54 g/mol
InChI Key: OUFCPOCAIPBDNE-UHFFFAOYSA-N
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Description

4-Chloro-1,1,1-trifluorobutane, also known as 4,4,4-Trifluorobutyl chloride, is a chemical compound with the molecular formula C4H6ClF3 . It has an average mass of 146.539 Da and a monoisotopic mass of 146.011017 Da .


Molecular Structure Analysis

The molecular structure of 4-Chloro-1,1,1-trifluorobutane consists of 4 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 3 fluorine atoms . The structure is linear, with the chlorine and fluorine atoms attached to the carbon backbone .


Physical And Chemical Properties Analysis

4-Chloro-1,1,1-trifluorobutane has a density of 1.2±0.1 g/cm3, a boiling point of 76.9±8.0 °C at 760 mmHg, and a vapor pressure of 108.8±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 30.5±3.0 kJ/mol and a flash point of 10.8±10.4 °C . The compound has a molar refractivity of 25.9±0.3 cm3 and a molar volume of 122.3±3.0 cm3 .

Scientific Research Applications

NMR Spectroscopy Studies

4-Chloro-1,1,1-trifluorobutane and its derivatives are extensively studied using NMR spectroscopy. Investigations include detailed chemical shift measurements and coupling constant determinations in compounds like 2-chloro-1,4-dibromo-1,2,2-trifluorobutane, which help in understanding the complex spin-spin coupling in these molecules (Hinton & Jaques, 1975). Similarly, trifluoroacetones including 1,1,1-trifluoro-3-chloroacetone have been analyzed for NMR parameters, providing insights into structural information (Shapiro, Lin, & Johnston, 1973).

Organic Synthesis and Reactions

In organic chemistry, 4-chloro-1,1,1-trifluorobutane-related compounds are utilized in various reactions. For instance, 4-chloro-1,1,1-trifluorobut-3-yn-2-one is used in [4+2] cycloadducts and cross-coupling reactions with organozinc compounds (Koldobskii et al., 2009). The reactivity of trifluoromethylated compounds in forming new furan derivatives is another application, as seen in the reaction between tert-butyl isocyanide and 1,1,1-trifluoro-4-aryl-butane-2,4-diones (Mosslemin et al., 2004).

Catalysis and Material Science

In material science, fluorinated compounds, including derivatives of 4-chloro-1,1,1-trifluorobutane, are investigated for their potential as catalysts. For example, metal fluoride catalysts are studied for dehydrohalogenation reactions of compounds like 3-chloro-1,1,1,3-tetrafluorobutane, showing high selectivity in specific reactions (Teinz et al., 2011).

Vapor Phase Studies

Vapor phase studies of fluorinated compounds are also prominent. For example, vapor phase PvTx measurements of blends like trans-1-Chloro-3,3,3-trifluoroprop-1-ene + Isobutane provide critical data for understanding the thermodynamic properties of these mixtures (Brown et al., 2018).

Mass Spectrometry

Mass spectrometric behavior of halogen-containing epoxyethers, including fluorinated butanes, is studied to understand specific fragmentation channels, providing insights into molecular structures and reactions (Favretto et al., 1997).

properties

IUPAC Name

4-chloro-1,1,1-trifluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClF3/c5-3-1-2-4(6,7)8/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFCPOCAIPBDNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342338
Record name 4-Chloro-1,1,1-trifluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1,1,1-trifluorobutane

CAS RN

406-85-9
Record name 4-Chloro-1,1,1-trifluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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